A Technical Guide to the Chemical Properties of 2,4-Dihydroxypyrimidine-5-carboxylic Acid
A Technical Guide to the Chemical Properties of 2,4-Dihydroxypyrimidine-5-carboxylic Acid
For: Researchers, Scientists, and Drug Development Professionals
Subject: An In-depth Analysis of 2,4-Dihydroxypyrimidine-5-carboxylic Acid (Uracil-5-carboxylic Acid)
Introduction
2,4-Dihydroxypyrimidine-5-carboxylic acid, more commonly known as Uracil-5-carboxylic acid or isoorotic acid, is a pyrimidine derivative of significant interest in medicinal chemistry and biochemistry. As a modified nucleobase, it serves as a crucial building block for the synthesis of various biologically active molecules, including antiviral and anticancer agents.[1] Its structure, consisting of a uracil ring with a carboxylic acid group at the 5-position, imparts unique chemical properties that are leveraged in both pharmaceutical development and biological research.[2] This compound is an intermediate in nucleic acid metabolism and its study provides insights into fundamental biochemical pathways.[2] This technical guide offers a comprehensive overview of its chemical properties, synthesis, and key applications, supported by detailed experimental protocols and logical workflows.
Chemical and Physical Properties
Uracil-5-carboxylic acid is typically a white to slightly yellow crystalline powder that is stable under ambient conditions.[1] It exhibits limited volatility but may undergo slow decomposition in the presence of strong acids, bases, or moisture.[1]
Compound Identification
The fundamental identifiers for Uracil-5-carboxylic acid are summarized in the table below.
| Identifier | Value |
| IUPAC Name | 2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid[3] |
| Synonyms | Uracil-5-carboxylic acid, 5-Carboxyuracil, Isoorotic acid[3] |
| CAS Number | 23945-44-0[4] |
| Molecular Formula | C₅H₄N₂O₄[4] |
| Molecular Weight | 156.10 g/mol |
| InChI Key | ZXYAAVBXHKCJJB-UHFFFAOYSA-N[4] |
| Canonical SMILES | C1=C(C(=O)NC(=O)N1)C(=O)O[2] |
Physicochemical Data
Quantitative physical and chemical properties are crucial for experimental design and application development. The data below has been compiled from various sources.
| Property | Value | Source(s) |
| Melting Point | 283 °C (with decomposition) | [5] |
| Boiling Point | ~280.29 °C (rough estimate) | [4][5] |
| Appearance | White to slightly yellow crystalline powder | [1][4][5] |
| Water Solubility | 1.8 g/L (20 °C) | [1][4] |
| Other Solubilities | Soluble in DMSO, acetone, alcohols, DMF, THF | [4][6] |
| pKa | 2.60 or 5.08 ± 0.20 (predicted) | [4][7] |
| Density | ~1.6814 g/cm³ (rough estimate) | [4] |
Note: Discrepancies in pKa values exist in the literature, likely due to different determination methods (experimental vs. predicted). Researchers should verify this parameter under their specific experimental conditions.
Synthesis and Reactivity
Uracil-5-carboxylic acid is a stable compound but its functional groups—a carboxylic acid and a uracil ring—allow for a variety of chemical transformations. It is frequently used as a precursor for the synthesis of N1-alkylated uracil derivatives, which are explored for their therapeutic potential.[4][8]
Experimental Protocol: Synthesis from 5-Methyluracil
A common laboratory-scale synthesis involves the oxidation of 5-methyluracil (thymine).[4]
Objective: To synthesize Uracil-5-carboxylic acid via the oxidation of 5-methyluracil.
Materials:
-
5-methyluracil (100 g)
-
Deionized water (300 mL)
-
30% Hydrogen peroxide solution (35 mL)
-
1-hydroxy-1,2,3-benzotriazin-4(3H)-one (15 g)
-
Pre-prepared catalyst (35 g, as described in the source literature)[4]
-
Autoclave reactor
-
Oxygen source
Procedure:
-
Add 100 g of 5-methyluracil and 300 mL of deionized water to an autoclave reactor.
-
Add 35 mL of 30% hydrogen peroxide solution, 15 g of 1-hydroxy-1,2,3-benzotriazin-4(3H)-one, and 35 g of the catalyst to the reactor.[4]
-
Purge the autoclave with oxygen to replace the existing atmosphere.
-
Heat the reaction system to 130°C and maintain this temperature for 3 hours with stirring.[4]
-
After the reaction is complete, cool the solution to room temperature.
-
Filter the solution to remove any insoluble materials.
-
Concentrate the filtrate under reduced pressure.
-
Pour the concentrated solution into an ice-water mixture to induce crystallization.
-
Collect the resulting white solid product by filtration and dry appropriately.
-
Analyze the product for purity, for example, by using High-Performance Liquid Chromatography (HPLC). A purity of 99.3% has been reported using this method.[5]
Diagram 1: Synthesis Workflow of Uracil-5-carboxylic Acid
Biological Role and Applications
Uracil-5-carboxylic acid is not just a synthetic intermediate; it also plays a role in natural metabolic pathways and has found utility in modern analytical methods.
Role in Pyrimidine Metabolism
In certain organisms, Uracil-5-carboxylic acid is an intermediate in the pyrimidine salvage pathway. It can be formed from 5-formyluracil by the enzyme thymine 7-hydroxylase.[8] Subsequently, it is decarboxylated by the enzyme uracil-5-carboxylate decarboxylase to yield uracil and carbon dioxide, which can then re-enter nucleotide synthesis or be further catabolized.[9][10]
Diagram 2: Key Metabolic Conversions
Application in Analytical Chemistry
A notable application of Uracil-5-carboxylic acid is in the visual detection of melamine.[4] This method leverages the specific hydrogen-bonding interactions between Uracil-5-carboxylic acid and melamine, which can prevent the aggregation of gold nanoparticles (AuNPs) or, in other assays, induce it.
Experimental Protocol: Visual Sensing of Melamine
Objective: To detect the presence of melamine in a sample using Uracil-5-carboxylic acid and gold nanoparticles. This protocol describes the principle where the interaction prevents salt-induced aggregation.
Principle: In a solution, AuNPs are stable and wine-red. The addition of salt can cause them to aggregate, turning the solution blue. Uracil-5-carboxylic acid can stabilize AuNPs. Melamine strongly interacts with Uracil-5-carboxylic acid, sequestering it and allowing the salt to aggregate the AuNPs, resulting in a color change that indicates the presence of melamine.
Materials:
-
Gold nanoparticle (AuNP) solution (e.g., 5-15 nm diameter)
-
Uracil-5-carboxylic acid solution
-
Sodium chloride (NaCl) solution
-
Sample suspected of containing melamine (e.g., pre-treated milk extract)
-
Control sample (no melamine)
-
UV-Vis Spectrophotometer (for quantitative analysis)
Procedure:
-
To two separate test tubes, add the AuNP solution.
-
Add the Uracil-5-carboxylic acid solution to both tubes. This will adsorb onto the AuNP surface.
-
To one tube, add the control sample. To the other, add the test sample.
-
Add a specific concentration of NaCl solution to both tubes to induce aggregation.
-
Observe any color change after a short incubation period (e.g., 1-5 minutes).
-
Interpretation:
-
No Melamine (Control): Uracil-5-carboxylic acid stabilizes the AuNPs. The solution remains red.
-
Melamine Present (Test): Melamine binds to the Uracil-5-carboxylic acid, preventing it from stabilizing the AuNPs. The nanoparticles aggregate, and the solution turns blue/purple.
-
-
For quantitative results, measure the absorbance spectrum of the solutions. A shift in the peak absorbance and a change in the ratio of absorbances (e.g., A₆₂₀/A₅₂₀) can be correlated to melamine concentration.[11]
References
- 1. Page loading... [guidechem.com]
- 2. Page loading... [guidechem.com]
- 3. DNAmod: uracil-5-carboxylic acid [dnamod.hoffmanlab.org]
- 4. 2,4-Dihydroxypyrimidine-5-carboxylic acid | 23945-44-0 [chemicalbook.com]
- 5. 2,4-Dihydroxypyrimidine-5-carboxylic acid CAS#: 23945-44-0 [m.chemicalbook.com]
- 6. 101.200.202.226 [101.200.202.226]
- 7. Uracil-5-carboxylic acid(23945-44-0)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 8. 2,4-Dihydroxypyrimidine-5-carboxylic acid | TargetMol [targetmol.com]
- 9. The enzymatic conversion of uracil 5-carboxylic acid to uracil and carbon dioxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Enzymatic Decarboxylation Mechanism of 5-Carboxy Uracil: A Comprehensive Quantum Chemical Study [sfb1309.de]
- 11. mdpi.com [mdpi.com]
